Arg-Tyr
Overview
Description
“Arg-Tyr” is a dipeptide composed of the amino acids arginine (Arg) and tyrosine (Tyr) . Arginine is coded by the codons AGA, AGG, CGA, CGC, CGG, CGT . Tyrosine is coded by the codons TAC, TAT . Arg-Tyr has strong hydroxyl-radical and hydrogen-peroxide scavenging activity .
Synthesis Analysis
The synthesis of peptides like Arg-Tyr involves various chemical reactions. For instance, the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been studied extensively . The oxazole-directed C–H olefination generated the 2,6-disubstituted product for Phe and Tyr-containing di- and tripeptides in moderate to good yields . Another study showed that EGFR Arg 1175 is methylated by an arginine methyltransferase, PRMT5 .
Chemical Reactions Analysis
Tyrosine (Tyr) residues in peptides like Arg-Tyr can undergo various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly affect the function and properties of the peptide.
Physical And Chemical Properties Analysis
The physical and chemical properties of Arg-Tyr can be calculated using various tools like Pep-Calc . These properties include molecular weight, isoelectric point, and molar extinction coefficient.
Scientific Research Applications
Environmental Impact and Antibiotic Resistance
Antibiotics in Agriculture : Studies have examined the environmental consequences of using antimicrobials in livestock production. Residual antimicrobials, such as chlortetracycline and tylosin, and antimicrobial resistance genes (ARGs) can contaminate soil and water following the application of animal wastes. These findings underscore the need for careful management of animal waste to prevent environmental contamination (Joy et al., 2013).
Impact of Manure Application : Research indicates that applying manure from animals treated with antibiotics can lead to an increase in soil ARGs. This effect varies depending on the type of manure, with swine and poultry manures showing more pronounced effects than cattle manure. These findings are crucial for understanding the environmental spread of antibiotic resistance (Zhang et al., 2017).
Medical and Biological Research
Antibody Affinity and Specificity : Research on synthetic antibodies has revealed the intrinsic contributions of amino acids like tyrosine and arginine to antibody affinity and specificity. It was found that arginine is associated with increased nonspecific binding, while tyrosine contributes to specific antigen recognition. These insights are vital for the development of synthetic antibodies and understanding protein-protein interactions (Birtalan et al., 2008).
Peptide-based Therapeutics : Studies have explored the use of synthetic polypeptides containing sequences like Arg-Gly-Asp (RGD) and Tyr-Ile-Gly-Ser-Arg (YIGSR). These sequences are derived from cell adhesion molecules and have shown potential in inhibiting tumor metastasis. This research suggests new approaches for cancer treatment (Saiki et al., 1989).
Pain Management : The discovery of neo-kyotorphin, a novel peptide from bovine brain containing the Tyr-Arg unit, has shown potential in pain management. This peptide exhibits analgesic effects, suggesting a new avenue for developing pain-relief treatments (Takagi et al., 1982).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427363 | |
Record name | L-Tyrosine, L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Arg-Tyr | |
CAS RN |
74863-12-0 | |
Record name | L-Tyrosine, L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.